Product packaging for (S)-(4-Chlorophenyl)(phenyl)methanamine(Cat. No.:CAS No. 163837-32-9)

(S)-(4-Chlorophenyl)(phenyl)methanamine

Cat. No.: B190135
CAS No.: 163837-32-9
M. Wt: 217.69 g/mol
InChI Key: XAFODXGEQUOEKN-ZDUSSCGKSA-N
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Description

Significance of Chiral Amines in Synthetic Organic Chemistry

Chiral amines are fundamental to asymmetric synthesis, serving a variety of functions such as chiral auxiliaries, resolving agents, and foundational building blocks. Their importance stems from the prevalence of chirality in biological systems; enzymes, receptors, and other biological targets are themselves chiral, and thus often interact differently with the various enantiomers of a chiral molecule. This enantioselectivity is a critical consideration in the development of pharmaceuticals, as different enantiomers of a drug can have vastly different pharmacological effects.

The use of chiral amines as auxiliaries allows for the control of stereochemistry during a chemical reaction. By temporarily attaching the chiral amine to a non-chiral substrate, it can direct the formation of a new stereocenter with a high degree of selectivity. sigmaaldrich.com Once the desired stereochemistry is established, the auxiliary can be removed and often recycled. sigmaaldrich.com Furthermore, chiral amines are integral structural components of a significant portion of pharmaceuticals and agrochemicals currently on the market.

Role of (S)-(4-Chlorophenyl)(phenyl)methanamine as a Chiral Building Block

The primary application of this compound in academic and industrial research is as a chiral building block. Its pre-defined stereochemistry is transferred to the target molecule during synthesis, which is an efficient strategy for producing enantiomerically pure compounds.

A notable example of its use is in the synthesis of Levocetirizine, the active levorotatory enantiomer of cetirizine. Cetirizine is a second-generation antihistamine, and its pharmacological activity resides primarily in the levorotatory isomer. The synthesis of Levocetirizine with high optical purity (over 99.5%) can be achieved using this compound as a key starting material. google.com This underscores the importance of this chiral amine in accessing therapeutically significant molecules.

Table 2: Application of this compound in Synthesis

Target MoleculeRole of this compoundReference
Levorotatory 2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetic acid (Levocetirizine)Chiral starting material to establish the required stereocenter. google.com
Chiral derivatives for biological screeningPrecursor for the synthesis of novel compounds with potential therapeutic applications.

Overview of Research Trajectories for this compound

Current research involving this compound is primarily focused on its application in the synthesis of new chemical entities with potential biological activity. Researchers are exploring its use to create derivatives that can be evaluated for a range of therapeutic applications. For instance, it can be used to synthesize chiral ligands for use in catalytic reactions.

The development of more efficient and stereoselective synthetic routes to complex molecules remains a constant endeavor in organic chemistry. As such, this compound continues to be a relevant and valuable tool for synthetic chemists. Its role as a reliable source of chirality ensures its continued use in the exploration of new chemical space and the development of novel, enantiomerically pure compounds for a variety of applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12ClN B190135 (S)-(4-Chlorophenyl)(phenyl)methanamine CAS No. 163837-32-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(S)-(4-chlorophenyl)-phenylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9,13H,15H2/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAFODXGEQUOEKN-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](C2=CC=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for S 4 Chlorophenyl Phenyl Methanamine

Stereoselective Synthesis Approaches

Stereoselective synthesis is paramount for producing enantiomerically pure compounds. Methodologies are designed to favor the formation of one enantiomer over the other, a critical requirement for many applications of chiral molecules.

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This is an efficient and widely adopted strategy in modern organic synthesis.

Palladium-catalyzed reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds. The use of chiral ligands, such as 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP), can induce asymmetry in these transformations. Dicationic palladium complexes featuring BINAP have been developed for highly enantioselective reactions, such as the aza-Michael addition of amines to alkenes. nih.gov For the synthesis of diarylmethanamines, a related approach involves the asymmetric allylic amination catalyzed by palladium complexes. researchgate.net While a direct application for the synthesis of (S)-(4-Chlorophenyl)(phenyl)methanamine is not extensively detailed, the principle involves the reaction of a suitable precursor with a nitrogen source in the presence of a palladium catalyst and a chiral ligand like (R)-BINAP to form the desired N-arylated product with high enantioselectivity. nih.gov

Table 1: Representative Palladium-Catalyzed Asymmetric Reactions

Catalyst SystemLigandReaction TypeProduct TypeRef.
[(R-BINAP)Pd(OH₂)₂][OTf]₂(R)-BINAPAza-Michael AdditionN-arylated β-amino acid derivatives nih.gov
Palladium / (S)-BINAP(S)-BINAPAllylic Aminationα,α-disubstituted N-alkyl allyl amines researchgate.net

The rhodium-catalyzed asymmetric addition of aryl groups to imines is a direct and effective method for synthesizing enantioenriched diarylmethylamines. nih.gov This approach often involves the reaction of an arylboronic acid with an imine substrate. The use of a chiral diene ligand in conjunction with a rhodium catalyst can achieve high yields and outstanding enantioselectivities. nih.gov For instance, the asymmetric arylation of aldimines using arylboronic acids has been successfully demonstrated. nih.gov A significant challenge in this method can be the hydrolysis of the imine substrate, which can be minimized by strategies such as adding the imine to the reaction mixture via a syringe pump. researchgate.net Heterogeneous chiral rhodium nanoparticle catalysts have also been developed, which can function efficiently in aqueous media and be recycled. nih.gov

Asymmetric hydrogenation of imines, specifically diarylmethanimines, presents one of the most efficient pathways to chiral amines. This method involves the reduction of the C=N double bond of an imine precursor, such as (4-chlorophenyl)(phenyl)methanimine, using hydrogen gas in the presence of a chiral catalyst. Rhodium-based catalysts containing chiral bisphosphine ligands are commonly employed. A notable development is the use of a Rh/bisphosphine-thiourea catalytic system for the asymmetric hydrogenation of unprotected N-H imines, which can provide chiral amines in high yields (up to 97%) and high enantiomeric excess (up to 95% ee). nih.gov Deuteration studies have confirmed that the hydrogenation proceeds via an imine pathway. nih.gov

Table 2: Rhodium-Catalyzed Asymmetric Hydrogenation of Unprotected N-H Imines

Catalyst SystemYieldEnantiomeric Excess (ee)Ref.
Rh/Bisphosphine-Thioureaup to 97%up to 95% nih.gov

Biocatalysis, utilizing enzymes for chemical transformations, offers a green and highly selective alternative for synthesizing chiral amines. Transaminases (TAs), particularly ω-transaminases, are well-suited for this purpose. These enzymes catalyze the transfer of an amino group from a donor molecule to a ketone substrate. elsevierpure.com A specific (R)-enantioselective ω-TA from Fusarium oxysporum has been identified and used for the kinetic resolution of racemic (4-chlorophenyl)(phenyl)methanamine. mdpi.com In a kinetic resolution, one enantiomer of the racemic amine is selectively consumed by the enzyme, allowing the other enantiomer—in this case, the desired (S)-enantiomer—to be isolated with high enantiomeric purity. While this method has a maximum theoretical yield of 50% for the desired enantiomer, it demonstrates the high selectivity achievable with enzymatic methods. mdpi.com

Chiral Resolution Techniques

Chiral resolution is a classical and robust method for separating enantiomers from a racemic mixture. This technique does not create new stereocenters but isolates the desired one. The most common approach is the formation of diastereomeric salts. A racemic mixture of the amine, such as (±)-(4-Chlorophenyl)(phenyl)methanamine, is treated with a single enantiomer of a chiral resolving agent, typically a chiral acid. sigmaaldrich.com This reaction forms a pair of diastereomeric salts, which have different physical properties (e.g., solubility) and can be separated by conventional methods like fractional crystallization. bldpharm.com

Once the diastereomeric salts are separated, the desired enantiomer of the amine is liberated by treatment with a base. Common chiral resolving agents for amines include optically active forms of tartaric acid, dibenzoyltartaric acid, mandelic acid, and camphorsulfonic acid. bldpharm.com This method is often employed when asymmetric synthesis routes are synthetically challenging or less economical. bldpharm.com

Table 3: Common Chiral Resolving Agents for Amines

Resolving AgentType
Tartaric acidChiral Acid
Dibenzoyltartaric acidChiral Acid
Malic acidChiral Acid
Mandelic acidChiral Acid
Camphorsulfonic acidChiral Acid
(S)-(-)-1-PhenylethylamineChiral Base (for resolving acids)
Diastereomeric Salt Formation with Chiral Acids

The resolution of racemic (4-Chlorophenyl)(phenyl)methanamine is a crucial step to isolate the desired (S)-enantiomer. This is commonly achieved by forming diastereomeric salts with a chiral resolving agent. google.comlibretexts.org This method leverages the principle that enantiomers, while having identical physical properties, react with a single enantiomer of another chiral compound to form diastereomers. libretexts.org These diastereomers possess different physical properties, such as solubility, which allows for their separation. libretexts.orglibretexts.org

Chiral acids are frequently employed as resolving agents for racemic bases. libretexts.org For the resolution of (4-Chlorophenyl)(phenyl)methanamine, optically active acids such as tartaric acid derivatives and N-acetyl-L-phenylalanine can be utilized. The process involves reacting the racemic amine with a pure enantiomer of the chiral acid, leading to the formation of a mixture of two diastereomeric salts: [(S)-amine·(chiral acid)] and [(R)-amine·(chiral acid)]. Due to their differential solubility in a given solvent, one diastereomer will preferentially crystallize, allowing for its separation by filtration. libretexts.org The choice of the resolving agent and the solvent system is critical for the efficiency of the resolution. nih.gov After separation, the desired amine enantiomer can be recovered by treating the diastereomeric salt with a base to neutralize the chiral acid.

Commonly used chiral resolving acids include:

(+)-Tartaric acid

(-)-Malic acid

(-)-Mandelic acid

(+)-Camphor-10-sulfonic acid libretexts.org

The selection of an appropriate chiral acid and solvent system is determined empirically to optimize both the yield and the diastereomeric excess of the desired salt. nih.gov

Crystallization Methods for Enantiomeric Purity Enhancement

Crystallization is the fundamental technique for separating the formed diastereomeric salts. libretexts.org The success of the resolution hinges on the difference in solubility between the two diastereomers in a specific solvent. The less soluble diastereomeric salt will crystallize out of the solution, while the more soluble one remains dissolved. libretexts.org

The enantiomeric purity of the product is often enhanced through recrystallization. This process involves dissolving the separated diastereomeric salt crystals in a suitable solvent and allowing them to crystallize again. This procedure can be repeated multiple times to progressively enrich the crystals in the less-soluble diastereomer, thereby increasing the enantiomeric excess of the final product. nih.gov The choice of solvent is crucial, as it affects the solubility of the diastereomeric salts and, consequently, the efficiency of the resolution. nih.govadvanceseng.com Solvents such as ethanol (B145695) are often used due to their favorable properties and low cost. nih.gov

Table 1: Factors Influencing Crystallization-Based Resolution

Factor Description Impact on Purity
Solvent Choice The medium in which the diastereomeric salts are dissolved. Affects the differential solubility of diastereomers; a good solvent will maximize this difference. nih.gov
Temperature Cooling profiles can influence crystal growth and purity. Controlled cooling can lead to the formation of more ordered, purer crystals. nih.gov
Recrystallization The process of dissolving and re-crystallizing the product. Each cycle can remove more of the undesired diastereomer, leading to higher enantiomeric purity. nih.gov

| Molar Ratio | The ratio of the racemic mixture to the resolving agent. | An optimal ratio is necessary for efficient salt formation and high yield. advanceseng.com |

Chiral HPLC for Enantiomeric Excess Determination

Chiral High-Performance Liquid Chromatography (HPLC) is an essential analytical technique used to determine the enantiomeric excess (e.e.) of the synthesized this compound. This method allows for the separation and quantification of the two enantiomers in a mixture. nih.gov

The separation is achieved by using a chiral stationary phase (CSP). nih.gov The CSP creates a chiral environment where the two enantiomers interact differently, leading to different retention times on the chromatography column. This allows for their individual detection and quantification. The enantiomeric excess is then calculated from the relative peak areas of the two enantiomers in the chromatogram. Various types of CSPs are available, and the selection depends on the specific properties of the molecule being analyzed. nih.govnih.gov

Synthesis from Precursor Compounds

Reduction of [4-(4-Chlorophenyl)phenyl]methanone

A primary synthetic route to this compound involves the reduction of the precursor ketone, (4-chlorophenyl)(phenyl)methanone. This ketone is also known as 4-chlorobenzophenone. nist.gov This approach can be accomplished through two main pathways: reductive amination or direct reduction followed by other steps.

Utilizing Reductive Amination

Reductive amination is a versatile method for converting ketones into amines. researchgate.net In this process, (4-chlorophenyl)(phenyl)methanone reacts with an amine source, such as ammonia (B1221849), to form an imine intermediate. This intermediate is then reduced in situ to the corresponding amine. masterorganicchemistry.com

The reaction is typically carried out in the presence of a reducing agent that selectively reduces the imine C=N bond without significantly affecting the carbonyl group of the starting material. masterorganicchemistry.com Common reducing agents for this purpose include sodium cyanoborohydride (NaBH3CN). masterorganicchemistry.comorganic-chemistry.org The efficiency and selectivity of the reaction can be influenced by factors such as pH and the concentration of the ammonia source. organic-chemistry.org This method provides a direct pathway from the ketone to the racemic amine, which can then be subjected to chiral resolution as described previously.

Direct Reduction with Hydride Reagents

Alternatively, the ketone precursor can be directly reduced to the corresponding alcohol, (4-chlorophenyl)(phenyl)methanol, which can then be converted to the amine. However, direct reduction to the amine can also be considered. The most common laboratory-scale method for preparing the amine involves the reduction of its ketone precursor.

Powerful hydride-donating reagents such as Lithium aluminum hydride (LiAlH4) and Sodium borohydride (B1222165) (NaBH4) are frequently used for the reduction of ketones. libretexts.org LiAlH4 is a very strong reducing agent that readily reduces ketones to alcohols. libretexts.orglibretexts.org NaBH4 is a milder reducing agent but is also effective for this transformation. libretexts.orglibretexts.org The reduction typically occurs by the nucleophilic addition of a hydride ion (H-) to the electrophilic carbonyl carbon of the ketone, followed by protonation of the resulting alkoxide intermediate to yield the alcohol.

Table 2: Comparison of Hydride Reducing Agents for Ketone Reduction

Reagent Formula Reactivity Typical Solvents Work-up
Lithium aluminum hydride LiAlH₄ Very high; reacts violently with water and alcohols. libretexts.org Anhydrous ethers (e.g., diethyl ether, THF). Requires a separate aqueous work-up step. libretexts.org

| Sodium borohydride | NaBH₄ | Milder; can be used in protic solvents like methanol (B129727) or ethanol. libretexts.org | Alcohols (e.g., methanol, ethanol). libretexts.org | Hydrolysis often occurs automatically with the solvent system. libretexts.org |

Yields for the reduction of [4-(4-Chlorophenyl)phenyl]methanone to the amine can range from 70% to 90%, depending on the specific conditions. For the synthesis of the specific (S)-enantiomer, an asymmetric reduction of the ketone using a chiral catalyst can be employed to directly produce the enantiomerically enriched amine.

Asymmetric Reduction via Chiral Catalysts (e.g., Ru or Pd complexes)

The asymmetric reduction of a prochiral ketone, specifically (4-chlorophenyl)(phenyl)methanone, is a primary strategy for synthesizing this compound. This transformation relies on chiral transition-metal catalysts, with ruthenium (Ru) complexes being particularly prominent. nih.govdatapdf.com These methods offer a direct and atom-economical route to the desired chiral primary amine. datapdf.com

The process typically involves the direct reductive amination of the ketone using an amine source, such as ammonium (B1175870) salts (e.g., ammonium acetate), and molecular hydrogen (H₂) as the reductant. datapdf.comthieme-connect.com The key to achieving high enantioselectivity lies in the use of a chiral phosphine (B1218219) ligand coordinated to the ruthenium center. datapdf.com A notable catalytic system employs a Ru-precatalyst with a C3-TunePhos ligand, which has demonstrated high efficiency and excellent enantiocontrol for a range of alkyl aryl ketones. datapdf.com

Reaction conditions are optimized to maximize both yield and enantiomeric excess (ee). Typical conditions involve high hydrogen pressure (55-57 bar) and elevated temperatures (80-100 °C) in a solvent like trifluoroethanol (TFE). datapdf.comthieme-connect.com These robust conditions have proven effective for gram-scale synthesis, highlighting the method's potential for practical, industrial applications. datapdf.com While palladium catalysts are also used in asymmetric hydrogenations, recent literature emphasizes the success of ruthenium-based systems for the direct reductive amination of diaryl ketones. nih.govacs.org

Catalyst SystemSubstrateConditionsYieldEnantiomeric Excess (ee)Source
Ru(OAc)₂(C3-TunePhos) / NH₄OAcAlkyl Aryl Ketones57 bar H₂, 100 °C, TFE, 24h58-96%90-97% thieme-connect.com
Ru-Catalyst / NH₄⁺ saltsSterically Hindered KetonesH₂ AtmosphereUp to 97%93 to >99% nih.gov
Ru(OAc)₂((R)-binap) / (NH₄)₂HPO₄α-Alkoxy KetoneHydrogenation in MethanolHighHigh acs.org

Amination of (4-Chlorophenyl)(phenyl)methanol

An alternative synthetic route involves the direct amination of the corresponding alcohol, (4-chlorophenyl)(phenyl)methanol. This approach converts the hydroxyl group into an amine group, avoiding the need for potentially hazardous hydride reagents.

Palladium on carbon (Pd/C) is an effective catalyst for the amination of (4-chlorophenyl)(phenyl)methanol. This heterogeneous catalyst facilitates the activation of the alcohol for substitution. The reaction typically uses ammonia or other amines as the nitrogen source to produce the desired primary amine. The use of a commercially available and recoverable catalyst like Pd/C makes this method suitable for larger-scale operations. nih.govacs.org

The direct amination of an alcohol using a catalyst like Pd/C is a form of reductive amination. The conditions are set to promote the substitution of the hydroxyl group. This is often carried out under a hydrogen atmosphere at elevated temperatures. The process may proceed through the in-situ oxidation of the alcohol to the corresponding ketone, followed by reductive amination. Alternatively, direct nucleophilic substitution of the activated hydroxyl group can occur. The use of a hydrogen source, which can be H₂ gas or a transfer hydrogenation reagent like methanol, is crucial for the reductive step. nih.govacs.org Key variables to control include temperature, pressure, solvent, and the choice of amine source to achieve efficient conversion. harvard.edu

CatalystReactantsGeneral ConditionsKey AdvantageSource
Pd/C(4-chlorophenyl)(phenyl)methanol, AmmoniaElevated temperature, Hydrogen atmosphereDirect conversion, avoids hazardous hydrides

Novel Synthetic Routes and Process Development

Continuous improvement in the synthesis of valuable chiral intermediates like this compound is driven by the need for more efficient, cost-effective, and environmentally benign processes.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.gov This technique can dramatically reduce reaction times, often from hours to minutes, while improving product yields and selectivity. jetir.orgresearchgate.net The synthesis of nitrogen-containing heterocycles and other related structures has been successfully achieved using microwave irradiation, often in solvent-free conditions or with minimal solvent. jetir.org For the synthesis of this compound, applying microwave heating to the catalytic reductive amination or alcohol amination steps could offer significant advantages. researchgate.net It provides rapid and uniform heating, potentially leading to cleaner reactions with fewer byproducts and a substantial increase in process efficiency. nih.govresearchgate.net

Development of Economical and High-Yielding Preparations

The development of economical and high-yielding preparations is critical for the commercial viability of pharmaceutical intermediates. thieme-connect.com Research in this area focuses on creating scalable, user-friendly, and efficient synthetic protocols. The ruthenium-catalyzed direct reductive amination of alkyl aryl ketones is a prime example of such a development. datapdf.comthieme-connect.com This strategy is noted for its broad substrate scope, good functional group tolerance, and excellent enantioselectivity. datapdf.com By using ammonium acetate (B1210297) as a readily available amine source and molecular hydrogen as the reductant, the process is rendered more practical and cost-effective. datapdf.com The successful gram-scale synthesis of key drug intermediates using this method underscores its potential for large-scale industrial production. datapdf.comthieme-connect.com

Substrate (Ketone)YieldEnantiomeric Excess (ee)SignificanceSource
4'-Fluoroacetophenone91%95%High yield and stereoselectivity for fluorinated analog thieme-connect.com
4'-Chloroacetophenone86%94%High yield for chloro-substituted substrate thieme-connect.com
4'-Bromoacetophenone96%96%Excellent yield and stereocontrol thieme-connect.com
2-Acetylnaphthalene94%97%Applicable to polycyclic aromatic systems thieme-connect.com

Chemical Reactivity and Derivatization of S 4 Chlorophenyl Phenyl Methanamine

Oxidation Reactions

The primary amine group of (S)-(4-Chlorophenyl)(phenyl)methanamine can be oxidized to various nitrogen-containing functional groups, including ketones, imines, and nitriles, depending on the oxidizing agent and reaction conditions employed.

Formation of Corresponding Ketones or Aldehydes

The oxidation of primary amines to ketones is a fundamental transformation. For this compound, this reaction involves the conversion of the amine group to a carbonyl group, yielding (4-chlorophenyl)(phenyl)methanone, also known as 4-chlorobenzophenone. This process is effectively an oxidative deamination.

Biocatalytic methods, in particular, have shown significant potential for this transformation. Amine oxidases, for example, catalyze the oxidative deamination of amines to form an intermediate imine, which then hydrolyzes in the aqueous solution to the corresponding ketone. nih.govmdpi.com Engineered monoamine oxidase from Aspergillus niger (MAO-N) and ω-transaminases are examples of enzymes used for such reactions, often prized for their high stereoselectivity and ability to function under mild conditions. nih.govnih.gov The use of these biocatalysts can be part of a deracemization process where an enantioselective oxidase converts one enantiomer of a chiral amine, leading to an intermediate that can be non-selectively reduced back to the racemic amine, or hydrolyzed to a ketone. researchgate.net

Table 1: Biocatalytic Oxidation of Chiral Amines

Enzyme Type Reaction Key Features
Amine Oxidase (e.g., MAO-N) Oxidative deamination to an imine intermediate, followed by hydrolysis. Can be engineered for bulky aromatic substrates; used in deracemization cycles. nih.govresearchgate.net
ω-Transaminase Catalyzes the transfer of an amine group to a prochiral ketone. High stereoselectivity; can be used in reverse to form amines from ketones. nih.govnih.gov

Oxidation to Imines or Nitriles with Specific Oxidizing Agents (e.g., KMnO₄, CrO₃)

Stronger chemical oxidizing agents can be used to convert primary amines to imines or, with further oxidation, to nitriles.

Imines: The selective oxidation of primary amines to imines is a crucial step in the synthesis of many biologically active molecules. mdpi.comadvanceseng.com Metal-based catalysts, including ruthenium complexes, have been developed for the aerobic oxidation of benzylic amines to imines, sometimes with high selectivity that avoids overoxidation to nitriles. advanceseng.com Anaerobic methods using redox mediators like ferrocene (B1249389) derivatives can also achieve the selective formation of coupled imine products. nih.gov For benzylic amines, treatment with potassium permanganate (B83412) (KMnO₄) under controlled acidic conditions can yield the corresponding imine, with reported yields ranging from 50-85%.

Nitriles: More vigorous oxidation of the primary amine group can lead to the formation of nitriles. Reagents like hot potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used for this type of transformation, particularly for benzylic amines. ambeed.com The reaction proceeds through the imine intermediate, which is then further oxidized.

Table 2: Chemical Oxidation of this compound

Reagent(s) Product Type Conditions Reported Yield
KMnO₄ Imine Acidic 50-85%
CrO₃, KMnO₄ Nitrile Acidic, heating -
Ru-PNH Catalyst Imine Aerobic, 0.1 mol% loading High selectivity advanceseng.com

Reduction Reactions

Formation of Secondary Amines

The primary amine this compound can be converted into secondary amines through N-alkylation or reductive amination. This process involves the formation of a new carbon-nitrogen bond at the nitrogen atom.

N-Alkylation: This method involves reacting the primary amine with an alkylating agent, such as an alkyl halide. Another approach is the N-methylation using dimethyl carbonate (DMC) with a bimetallic nanoparticle catalyst (e.g., Cu-Zr), which can selectively produce N-methylated amines. nih.gov

Reductive Amination: A common one-pot procedure for synthesizing secondary amines involves the reaction of the primary amine with a carbonyl compound (an aldehyde or ketone) to form an imine or enamine intermediate in situ. This intermediate is then immediately reduced to the corresponding secondary amine. researchgate.net For example, reacting this compound with an aldehyde in the presence of a reducing agent like sodium borohydride (B1222165) would yield a secondary amine. rsc.orgmdma.ch

Table 3: Synthesis of Secondary Amines

Method Reagents Product
N-Alkylation Alkyl Halide, Base N-Alkyl-(S)-(4-chlorophenyl)(phenyl)methanamine
N-Methylation Dimethyl Carbonate (DMC), Cu-Zr catalyst N-Methyl-(S)-(4-chlorophenyl)(phenyl)methanamine nih.gov
Reductive Amination Aldehyde/Ketone, Reducing Agent (e.g., NaBH₄) N-Substituted-(S)-(4-chlorophenyl)(phenyl)methanamine researchgate.netrsc.org

Nucleophilic Substitution Reactions

Reactivity at the Chlorine Atom

The chlorine atom on the 4-chlorophenyl ring is generally unreactive toward traditional nucleophilic aromatic substitution (SɴAr) because the ring is not sufficiently activated by strong electron-withdrawing groups. masterorganicchemistry.comyoutube.com Standard SɴAr reactions typically require nitro groups positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate. youtube.comnih.gov

However, the chlorine atom can be substituted using modern transition-metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. This palladium-catalyzed reaction allows for the formation of a new carbon-nitrogen bond by coupling the aryl chloride with a primary or secondary amine. wikipedia.orglibretexts.org This reaction has broad utility, replacing harsher classical methods and significantly expanding the scope of C-N bond formation. wikipedia.org The catalytic cycle involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to yield the aminated product. wikipedia.orglibretexts.org

Specialized ligands, such as MorDalPhos, have been developed to facilitate these couplings, even under aqueous or solvent-free conditions, making the process more environmentally friendly. researchgate.net

Table 4: Reactivity at the Chlorine Atom

Reaction Type Catalyst/Reagents Product Type Key Features
Buchwald-Hartwig Amination Pd(0) catalyst, Phosphine (B1218219) ligand (e.g., RuPhos, MorDalPhos), Base, Amine Diaryl or Alkyl-aryl amine Forms a new C-N bond at the site of the chlorine atom. wikipedia.orgresearchgate.net
Nickel-Catalyzed Coupling NiXantphos catalyst, Base, Aryl bromide Triarylamine derivative Cross-coupling reaction to form C-C or C-N bonds.

Schiff Base Formation

The reaction between the primary amine group of this compound and a carbonyl group of an aldehyde or ketone is a classic condensation reaction that results in the formation of an imine, commonly known as a Schiff base. researchgate.netscience.gov These compounds are characterized by the presence of a carbon-nitrogen double bond (azomethine group, -C=N-).

The formation of a Schiff base is typically an acid-catalyzed, reversible reaction. researchgate.net The mechanism begins with the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the aldehyde or ketone. This initial step forms an unstable zwitterionic intermediate that quickly undergoes a proton transfer to yield a neutral carbinolamine, also known as a hemiaminal. nih.gov Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). Subsequent elimination of water and the formation of a carbon-nitrogen double bond produces the final Schiff base. nih.gov

The stability of the resulting Schiff base can be influenced by the structure of the reactants. Aromatic aldehydes generally form more stable Schiff bases compared to aliphatic aldehydes due to conjugation between the aromatic ring and the azomethine group. researchgate.net The reaction is often carried out by refluxing equimolar amounts of the amine and the carbonyl compound in a suitable solvent, such as ethanol (B145695). usu.ac.id

Table 2: Examples of Aldehydes Used in Schiff Base Synthesis

This interactive table lists various aldehydes that can undergo condensation reactions with primary amines to form Schiff bases.

Aldehyde NameAldehyde StructureResulting Schiff Base Feature
BenzaldehydeC₆H₅CHOPhenyl-substituted imine
4-NitrobenzaldehydeO₂NC₆H₄CHONitro-functionalized imine
CinnamaldehydeC₆H₅CH=CHCHOConjugated imine system
SalicylaldehydeHOC₆H₄CHOHydroxyl-functionalized imine

Note: This table provides examples of aldehydes used in Schiff base formation; the reactivity with this compound would follow the general principles of this reaction.

Schiff bases are a class of compounds extensively investigated for their wide range of biological activities, including antibacterial and antifungal properties. nih.govresearchgate.netmendeley.com The pharmacological activity is often attributed to the azomethine group (-C=N-), which can form hydrogen bonds with active sites on microbial cell constituents, thereby interfering with normal cellular processes. researchgate.net

While specific data on Schiff bases derived directly from this compound is limited, a study on a structurally analogous compound, (E)-N-1-bis(4-chlorophenyl)-methenamine, was conducted. This compound showed no significant antibacterial activity against Pseudomonas aeruginosa, Streptococcus aureus, or Streptococcus pyogenes. However, it did exhibit mild to moderate antifungal activity against Candida albicans. researchgate.net This suggests that Schiff bases derived from diarylmethanamines may possess selective antifungal properties. Other studies have found that the presence of certain functional groups, such as phenols or nitro groups, can enhance the antimicrobial activity of Schiff bases. nih.gov

Table 3: Antimicrobial Screening Data for Representative Schiff Bases

This table presents findings from studies on the antimicrobial activity of various Schiff base compounds against selected microorganisms.

Schiff Base Derivative From:Test OrganismResultReference
para-Aminophenol + BenzaldehydeEscherichia coliMIC: 62.5 µg/mL mediresonline.org
para-Aminophenol + BenzaldehydeStaphylococcus aureusMIC: 62.5 µg/mL mediresonline.org
para-Aminophenol + AnisaldehydeCandida albicansMIC: 62.5 µg/mL mediresonline.org
bis(4-chlorophenyl)-methenamine derivativeCandida albicansMild to moderate activity researchgate.net
bis(4-chlorophenyl)-methenamine derivativePseudomonas aeruginosaNo activity researchgate.net

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism.

Applications in Medicinal Chemistry and Pharmaceutical Development

Intermediate in Pharmaceutical Synthesis

The primary application of (S)-(4-Chlorophenyl)(phenyl)methanamine in the pharmaceutical industry is its role as a key intermediate. Its unique structure is foundational for creating more elaborate molecules with specific therapeutic activities.

Precursor for Antihistamines (e.g., Levocetirizine)

This compound is a critical starting material in the synthesis of Levocetirizine, a potent third-generation antihistamine used for the treatment of allergic conditions. google.comgoogle.compatsnap.com Levocetirizine is the active (R)-enantiomer of cetirizine, and its pharmacological activity is primarily associated with this specific form. google.comgoogle.com

The synthesis involves using the levorotatory or (-) form of (4-chlorophenyl)phenylmethyl amine, which corresponds to the (S)-enantiomer, to construct the core structure of the drug. google.com This amine is a crucial component for creating the key intermediate, (-)-1-[(4-chlorophenyl)-phenylmethyl]piperazine. google.comgoogle.comresearchgate.net This intermediate is then further reacted to produce Levocetirizine. google.comresearchgate.net Various patented processes highlight the importance of this specific chiral amine in achieving an efficient and enantiomerically pure synthesis of the final drug product, avoiding the use of potentially carcinogenic reagents like bis-chloro ethylamine (B1201723) that were used in older synthetic routes. google.comgoogle.comresearchgate.net

Synthetic Application Role of this compound Final Product References
Antihistamine SynthesisKey chiral building block for forming the piperazine (B1678402) core.Levocetirizine google.comgoogle.compatsnap.comresearchgate.net

Synthesis of N-benzhydrylpiperidin-4-amine derivatives

The benzhydrylamine scaffold, to which this compound belongs, is fundamental in the synthesis of various N-benzhydrylpiperidin-4-amine derivatives. These derivatives are investigated for a range of biological activities, including antimicrobial properties. researchgate.net The general synthesis method involves the reductive amination of a benzhydrylamine with a suitable N-substituted 4-piperidone. researchgate.net This reaction creates a new carbon-nitrogen bond, linking the benzhydryl moiety to the piperidine (B6355638) ring. Although studies may use unsubstituted diphenylmethanamine, the methodology is applicable to substituted analogues like this compound to generate novel derivatives for pharmacological screening. researchgate.net

Pharmacological Research and Biological Activity Studies

Beyond its role as a synthetic intermediate, the core structure of this compound is of interest in pharmacological research for its potential biological activities. The presence of the chlorophenyl group and the specific stereochemistry are key to its interactions with biological targets. smolecule.com

Interaction with Neurotransmitter Systems

Chemicals structurally related to this compound are known to interact with various neurotransmitter systems. smolecule.comnih.gov Neurotoxicants can affect multiple aspects of neurotransmission, including the synthesis, release, metabolism, and receptor binding of neurotransmitters like acetylcholine. nih.gov Research on the (R)-enantiomer suggests that these compounds may modulate dopamine (B1211576) and norepinephrine (B1679862) systems, which could influence processes such as learning and memory. smolecule.com The compound's ability to bind to proteins may allow it to modulate the activity of enzymes like acetylcholinesterase, potentially increasing the levels of certain neurotransmitters in the synaptic cleft.

Potential Effects on Cell Signaling and Enzyme Interaction

The compound has been investigated for its potential to influence cellular processes. smolecule.com This includes effects on cell signaling pathways that regulate gene expression and cellular metabolism. smolecule.com One notable mechanism of action is enzyme inhibition. The 4-chlorophenyl group can fit into hydrophobic pockets of target proteins, facilitating strong binding interactions. For instance, by binding to the active sites of enzymes, it can inhibit their function. Some studies have also pointed to the ability of related structures to inhibit tubulin polymerization, a mechanism that can lead to cell cycle arrest and apoptosis.

Biological Target/Process Potential Effect References
Enzyme ActivityInhibition of enzymes such as acetylcholinesterase.
Cell SignalingInfluences pathways regulating gene expression and metabolism. smolecule.com
Tubulin PolymerizationInhibition may lead to cell cycle arrest and apoptosis.

Studies on Binding Affinity to Receptors (e.g., pain modulation, anesthesia)

The benzhydrylamine structure is a component of molecules studied for their affinity to receptors involved in pain and anesthesia. smolecule.com Research on the structurally similar (R)-enantiomer has focused on its binding affinity to receptors involved in pain modulation. smolecule.com The broader class of 4-anilidopiperidines, which can be synthesized from related starting materials, has yielded potent opioid analgesic and anesthetic agents. nih.gov Studies on N-substituted analogues of other compounds have been conducted to probe the hydrophobic binding pockets of opioid receptors, achieving high binding affinity. nih.gov These findings suggest that the this compound scaffold is relevant for designing ligands with potential applications in analgesia and anesthesia. nih.gov

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound like this compound relates to its biological activity. The core structure, featuring a chiral center, a 4-chlorophenyl group, and a phenyl group attached to a methanamine, serves as a versatile scaffold for modification. The chirality of the molecule is particularly significant, as stereochemistry often dictates the efficacy and nature of interactions with biological targets. Researchers utilize this parent compound as a building block, systematically altering its functional groups to probe interactions with enzymes and receptors and to optimize its pharmacological profile.

This compound is a valuable chiral building block for the synthesis of more complex molecules designed to interact with specific biological targets. The synthetic strategies employed often involve modifications of the primary amine or substitutions on the aromatic rings to explore the chemical space around the core scaffold.

A common approach is the synthesis of amide derivatives. For instance, reacting this compound with various acid chlorides can yield a series of amides. This modification is often pursued to enhance properties like bioavailability, and the resulting derivatives can be investigated for a range of activities, including antimicrobial or antiviral effects.

Another significant area of investigation involves the synthesis of piperidine derivatives. In one synthetic pathway, N-benzhydrylpiperidin-4-amine derivatives were synthesized through the reductive amination of benzhydrylamine (of which this compound is a derivative) with N-substituted 4-piperidones. researchgate.net These new compounds were then evaluated for their potential as antimicrobial agents against various bacteria and fungi. researchgate.net Similarly, piperidinyl-based sulfamide (B24259) derivatives have been designed and synthesized, highlighting the strategic incorporation of piperidine rings into related structures to enhance biological activity. scielo.br The synthesis of these compounds can involve reacting a precursor with 4-chlorophenylsulfonyl chloride, followed by several steps to build the final molecule. scielo.br

The following table summarizes representative synthetic approaches for creating derivatives from this core structure.

Derivative ClassSynthetic StrategyStarting MaterialsPurpose of Synthesis
Acetamide (B32628) DerivativesReaction with acid chloridesThis compound, Acid ChloridesTo improve bioavailability and investigate antimicrobial/antiviral potential.
N-Benzhydryl- piperidin-4-amine DerivativesReductive AminationBenzhydrylamine, N-Substituted 4-piperidonesTo investigate antibacterial and antifungal activity. researchgate.net
Piperidinyl Sulfonamide DerivativesMulti-step synthesis involving sulfonyl chlorideEthyl isonipecotate, 4-chlorophenylsulfonyl chlorideTo explore novel compounds with potential bioactivity. scielo.br

Structural modifications to the this compound scaffold are performed to modulate its pharmacological properties, such as binding affinity, selectivity, and bioavailability. The presence of the 4-chlorophenyl group is itself a critical feature that can enhance binding affinity and specificity for certain biological targets compared to an unsubstituted phenyl ring.

Modifications to the amine group are a key strategy. For example, converting the primary amine to an acetamide is reported to improve bioavailability. This change alters the polarity and hydrogen bonding capability of the molecule, which can significantly affect how it is absorbed and distributed in a biological system.

Introducing cyclic constraints is another method used to enhance activity. The synthesis of a derivative incorporating a cyclopropyl (B3062369) ring, such as (1-(4-Chlorophenyl)cyclopropyl)methanamine, is an example of this approach. The rigid geometry of the cyclopropyl group can lock the molecule into a specific conformation that may enhance its binding affinity to a target protein. The incorporation of larger ring systems, like piperidine, into the molecular structure is also a strategic choice aimed at improving biological activity and selectivity.

The table below outlines how specific structural modifications can influence the properties of the resulting derivatives.

Structural ModificationExample DerivativeResulting Pharmacological Impact
Conversion of amine to amideAcetamide derivativeImproved bioavailability.
Introduction of a cyclopropyl ring(1-(4-Chlorophenyl)cyclopropyl)methanaminePotential for enhanced binding affinity due to constrained geometry.
Incorporation of a piperidine ringN-benzhydrylpiperidin-4-amineCan enhance biological activity and selectivity. researchgate.net
Presence of a chlorophenyl groupThis compoundEnhances binding affinity and specificity towards certain targets.

Advanced Characterization and Analytical Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to the structural elucidation of (S)-(4-Chlorophenyl)(phenyl)methanamine, confirming the connectivity of atoms and the presence of key functional groups.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool for confirming the molecular structure of this compound. The spectrum provides information on the chemical environment of each proton. The expected signals include distinct regions for the aromatic protons, the benzylic methine proton, and the amine protons.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

Proton Type Expected Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic Protons (C₆H₅, C₆H₄Cl) 7.20 - 7.50 Multiplet (m) 9H
Methine Proton (CH-N) ~5.10 Singlet (s) or Triplet (t) 1H

Note: Expected values are based on the general structure and may vary depending on the solvent and concentration.

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound will show characteristic absorption bands corresponding to the vibrations of its specific bonds. Key expected peaks include N-H stretching vibrations for the primary amine, C-N stretching, aromatic C-H and C=C stretching, and the C-Cl stretching vibration. nih.govmdpi.com

Table 2: Characteristic FTIR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
N-H (Amine) Symmetric & Asymmetric Stretch 3300 - 3500 Medium
C-H (Aromatic) Stretch 3000 - 3100 Medium-Weak
C=C (Aromatic) Stretch 1450 - 1600 Medium-Strong
C-N Stretch 1020 - 1250 Medium

Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. For this compound, the electron ionization (EI) mass spectrum is identical to that of its racemate. The analysis provides the exact mass of the molecular ion, which serves as a powerful confirmation of the elemental composition. nih.gov The fragmentation pattern reveals stable carbocations formed upon ionization, which are characteristic of the benzhydryl structure.

Table 3: Key Mass Spectrometry Data (GC-MS) for (4-Chlorophenyl)(phenyl)methanamine

m/z (mass-to-charge ratio) Assignment
217 [M]⁺ (Molecular Ion)
219 [M+2]⁺ (Isotope peak due to ³⁷Cl)
202 [M-NH₂]⁺
167 [C₁₃H₁₁]⁺ (Loss of Cl and NH₂)

Data sourced from the NIST Mass Spectrometry Data Center for the racemic compound. nih.gov

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for separating this compound from impurities and for quantifying its enantiomeric purity, a critical parameter for chiral compounds.

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity and, crucially, the enantiomeric excess (e.e.) of this compound. Due to the identical physical properties of enantiomers, their separation requires a chiral environment, which is achieved by using a chiral stationary phase (CSP).

A documented method for determining the optical purity of (4-chlorophenyl)phenylmethylamine enantiomers utilizes a CHIRAL PAK AD column. google.com This type of CSP, based on amylose (B160209) derivatives, can effectively resolve the two enantiomers, allowing for their individual quantification. The enantiomeric excess is calculated by comparing the integrated peak areas of the (S) and (R) enantiomers in the chromatogram.

Table 4: Example of Chiral HPLC Method Parameters

Parameter Condition
Column CHIRAL PAK AD, 250 x 4.6 mm
Mobile Phase Hexane:Ethanol (B145695):Diethylamine (50:50:0.1, v/v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C

Method details are based on a reported procedure for resolving the enantiomers of (4-chlorophenyl)phenylmethylamine. google.com

Thin-Layer Chromatography (TLC) is a rapid and effective technique used to monitor the progress of chemical reactions, such as the synthesis of this compound. rsc.orgresearchgate.net A common synthetic route is the reduction of the precursor ketone, (4-chlorophenyl)(phenyl)methanone.

During the reaction, small aliquots of the reaction mixture are spotted onto a TLC plate (e.g., silica (B1680970) gel). The plate is then developed in a suitable solvent system (eluent), such as a mixture of ethyl acetate (B1210297) and hexane. rsc.org By comparing the spots of the reaction mixture with spots of the starting material and a product standard (if available), one can track the disappearance of the ketone and the appearance of the amine product. The difference in polarity between the ketone (more polar) and the amine (less polar, but capable of hydrogen bonding) results in different retention factors (Rf values), allowing for clear visualization of the reaction's progression towards completion.

Microanalytical Data for Elemental Composition

The elemental composition of a purified substance is a fundamental characteristic that confirms its molecular formula. This is typically determined through microanalytical techniques, most commonly combustion analysis. For this compound, the analysis focuses on the percentage composition of its constituent elements: Carbon (C), Hydrogen (H), Nitrogen (N), and Chlorine (Cl).

Theoretical Composition

The theoretical elemental composition is calculated from the molecular formula of the compound, which is C₁₃H₁₂ClN. asianpubs.orgrsc.orghbni.ac.in Based on the atomic masses of the elements and the molecular weight of the compound (approximately 217.69 g/mol ), the expected percentages are as follows. asianpubs.orgthieme-connect.com

ElementSymbolAtomic Mass (g/mol)Count in MoleculeTotal Mass in Molecule (g/mol)Percentage Composition (%)
CarbonC12.01113156.14371.73
HydrogenH1.0081212.0965.56
ChlorineCl35.453135.45316.29
NitrogenN14.007114.0076.43
Total Molecular Weight217.699 g/mol

Detailed Research Findings

Elemental analysis is a crucial step in the characterization of newly synthesized compounds. In the context of the synthesis of this compound and its derivatives, researchers rely on techniques like combustion analysis to verify the successful formation of the target molecule. This process involves combusting a small, precisely weighed sample of the pure substance in an oxygen-rich environment. The resulting combustion gases (carbon dioxide, water, and nitrogen oxides) are collected and measured to determine the percentages of carbon, hydrogen, and nitrogen. The chlorine content is typically determined by other methods, such as titration or ion chromatography, after decomposition of the compound.

While the theoretical values provide a benchmark, experimentally determined values from laboratory analysis are essential for confirming the purity and identity of a synthesized batch of the compound. For a sample to be considered pure, the experimentally found percentages of each element should closely match the calculated theoretical values, typically within a narrow margin of ±0.4%.

Despite a thorough review of available scientific literature, specific experimental microanalytical data (i.e., "found" values) for this compound from a peer-reviewed publication or a publicly accessible certificate of analysis could not be located within the scope of the search. However, the synthesis and characterization of related compounds and derivatives frequently report such data, underscoring the routine nature of this analysis in chemical research. For instance, studies on similar Schiff bases and other derivatives of chloro-substituted phenylmethanamines consistently include elemental analysis as a standard characterization method to confirm their structure and purity. core.ac.uk

Future Research Directions and Unexplored Avenues

Development of Novel Stereoselective Catalysts for Enhanced Enantioselectivity

The synthesis of enantiomerically pure chiral amines is a critical challenge in the pharmaceutical and fine chemical industries. nih.gov The development of highly efficient and selective catalysts is paramount for producing the (S)-enantiomer of (4-Chlorophenyl)(phenyl)methanamine.

One promising avenue of research is the continued development of engineered biocatalysts . For instance, variants of monoamine oxidase from Aspergillus niger (MAO-N) have shown remarkable substrate scope and tolerance for sterically demanding molecules. nih.gov Specifically, a new variant has demonstrated high activity and enantioselectivity for substrates with the aminodiphenylmethane (B1666581) (benzhydrylamine) template, which is structurally similar to (S)-(4-Chlorophenyl)(phenyl)methanamine. nih.gov Future work could focus on tailoring these enzymes through rational structure-guided engineering and high-throughput screening to further optimize them for the deracemization of racemic mixtures of (4-Chlorophenyl)(phenyl)methanamine, aiming for even higher enantiomeric excess and conversion rates. nih.gov

In the realm of asymmetric hydrogenation , chiral ruthenium catalysts are at the forefront. The asymmetric hydrogenation of the precursor ketone, (4-chlorophenyl)(phenyl)methanone, is a direct route to the chiral amine. Research into novel chiral ruthenium catalysts, particularly those with modular and tunable chiral ligands, is a key area of exploration. nih.govacs.org The design of new N-heterocyclic carbene (NHC) ligands derived from enantioenriched 1,2-diamines has shown success in inducing asymmetry in related reactions and could be applied to this specific synthesis. nih.gov Future efforts will likely focus on creating catalysts that are not only highly enantioselective but also robust, requiring low catalyst loadings and operating under mild conditions. nih.govnih.gov

Catalyst TypeResearch FocusPotential Advantages
Engineered Monoamine Oxidases (e.g., MAO-N variants) Expanding substrate scope for bulky aryl substituents through rational design and high-throughput screening.High enantioselectivity in deracemization reactions, sustainable and cost-effective production of the (S)-enantiomer. nih.gov
Chiral Ruthenium Catalysts Design of new chiral diphosphine and N-heterocyclic carbene (NHC) ligands for asymmetric hydrogenation of (4-chlorophenyl)(phenyl)methanone.High efficiency and enantioselectivity (up to 99% ee), broad functional group tolerance, and scalability. nih.govrsc.org

Exploration of New Synthetic Pathways for Cost-Effective and Sustainable Production

The demand for greener and more economical chemical processes is a major driver in modern synthetic chemistry. researchgate.net For this compound, research is shifting towards more sustainable and atom-economical synthetic routes.

Biocatalytic approaches are particularly promising. The use of ω-transaminases in cascade reactions represents an elegant and efficient method. nih.gov These enzymatic cascades can circumvent the limitations of reversible reactions by employing strategies like using an excess of an amine donor or coupling the reaction with other enzymes to shift the equilibrium towards the desired product. nih.gov Future research could explore novel transaminases or engineer existing ones to have a higher affinity and turnover rate for (4-chlorophenyl)(phenyl)methanone, leading to more efficient and sustainable production.

Reductive amination remains a powerful and direct method for synthesizing chiral amines. researchgate.netrsc.org The development of "green" reductive amination processes is a key goal. This involves using environmentally benign reagents and solvents, and catalysts that can be easily recovered and reused. researchgate.net Research into heterogeneous catalysts, where the catalyst is in a different phase from the reactants, is particularly relevant for sustainable production due to the ease of separation and recycling. Future work will likely focus on developing highly active and selective heterogeneous catalysts for the direct reductive amination of (4-chlorophenyl)(phenyl)methanone with ammonia (B1221849).

Synthetic PathwayResearch FocusPotential Advantages
Biocatalytic Synthesis (e.g., ω-Transaminases) Development of one-pot, multi-enzyme cascade reactions to overcome equilibrium limitations.High enantioselectivity, mild reaction conditions, reduced waste, and use of renewable resources. nih.govresearchgate.net
Green Reductive Amination Utilization of recoverable and reusable heterogeneous catalysts and environmentally friendly reaction media.Increased atom economy, reduced environmental impact (lower E-factor), and simplified product purification. researchgate.netrsc.org

In-depth Mechanistic Studies of Biological Interactions and Therapeutic Potential

While this compound is primarily known as a synthetic intermediate, it and its derivatives have shown intriguing biological activities that warrant further investigation.

Research has indicated that derivatives of this compound may possess antimicrobial and anticancer properties . researchgate.net A significant finding is the potential for these compounds to inhibit tubulin polymerization, a mechanism of action shared by several established anticancer drugs. nih.govmdpi.com Future in-depth mechanistic studies should aim to elucidate the precise binding mode of this compound derivatives to tubulin. Competitive binding assays have suggested that related compounds interact with the colchicine (B1669291) binding site. nih.gov Further research could use techniques like X-ray crystallography to determine the exact binding interactions, which would be invaluable for designing more potent and selective tubulin inhibitors.

The compound has also been investigated for its potential as a ligand in receptor binding studies , particularly in neurotransmitter systems. This opens up avenues for its exploration in neuroscience and for the development of novel therapeutic agents for neurological conditions. Future research should focus on identifying the specific receptors and enzymes that this compound and its analogs interact with. For example, some anilide derivatives have been shown to be potent and selective inhibitors of monoamine oxidase (MAO), an important enzyme in neurotransmitter metabolism. nih.gov Investigating the MAO inhibitory potential of this compound derivatives could lead to new treatments for depression and neurodegenerative diseases.

Area of InvestigationResearch FocusPotential Therapeutic Applications
Anticancer Activity Elucidating the mechanism of tubulin polymerization inhibition and identifying the specific binding site.Development of new anticancer agents that disrupt microtubule dynamics. nih.gov
Neuropharmacology Identifying and characterizing interactions with neurotransmitter receptors and enzymes like monoamine oxidase (MAO).Design of novel therapeutics for neurological and psychiatric disorders. nih.gov
Antimicrobial Activity Understanding the mechanism of action against various bacterial strains, such as the disruption of cell wall synthesis.Development of new antibiotics to combat drug-resistant bacteria. researchgate.net

Computational Chemistry and Molecular Modeling for SAR and Drug Design

Computational tools are indispensable in modern drug discovery and development. For this compound and its derivatives, computational chemistry and molecular modeling can accelerate the design of new molecules with enhanced biological activity.

Quantitative Structure-Activity Relationship (QSAR) studies are a powerful method for correlating the chemical structure of a series of compounds with their biological activity. researchgate.netnih.govnih.gov While QSAR studies have been performed on analogous structures, future research should focus on developing specific QSAR models for this compound derivatives. researchgate.netnih.gov These models can help identify the key structural features that contribute to their antimicrobial or anticancer activity, guiding the synthesis of more potent compounds.

Molecular docking is another critical computational technique that can provide insights into the binding of a ligand to its target protein. mdpi.com Future research should involve docking studies of this compound derivatives with their putative biological targets, such as tubulin and monoamine oxidase. mdpi.comnih.gov These studies can predict the binding orientation and affinity of the compounds, helping to explain their mechanism of action and providing a rational basis for the design of new, more effective inhibitors.

Computational MethodResearch FocusApplication in Drug Design
Quantitative Structure-Activity Relationship (QSAR) Developing predictive models for the antimicrobial and anticancer activities of this compound derivatives.Guiding the synthesis of new analogs with improved potency and selectivity. researchgate.netnih.gov
Molecular Docking Simulating the interaction of this compound derivatives with biological targets like tubulin and MAO.Providing insights into the binding mechanism and facilitating the rational design of more effective inhibitors. mdpi.com

Investigation of this compound in Materials Science

The unique properties of chiral molecules are increasingly being harnessed in the field of materials science. mdpi.com The chirality of this compound makes it an interesting candidate for the development of novel functional materials.

One area of exploration is the synthesis of chiral polymers . Chiral organic materials can exhibit unique optical properties, such as the ability to rotate plane-polarized light. mdpi.com Incorporating this compound as a monomer or a chiral side chain in polymers could lead to materials with interesting chiroptical properties for applications in optical data storage or liquid crystal displays.

Another exciting frontier is the use of chiral molecules in the construction of metal-organic frameworks (MOFs) . researchgate.netmdpi.com MOFs are highly porous materials with a wide range of potential applications, including gas storage, separation, and catalysis. The incorporation of chiral ligands into MOFs can create chiral environments within the pores, enabling applications such as enantioselective separation and catalysis. researchgate.netnih.gov Future research could explore the use of this compound or its derivatives as chiral building blocks for the synthesis of novel MOFs with unique properties.

The field of nonlinear optics (NLO) also presents opportunities for chiral molecules. bohrium.comrsc.org Chiral materials can exhibit second-order NLO properties, which are important for applications such as frequency doubling of laser light. The synthesis of new NLO materials based on chiral organic chromophores is an active area of research, and this compound could serve as a scaffold for the design of such materials. researchgate.net

Application AreaResearch FocusPotential Functionality
Chiral Polymers Incorporation of this compound into polymer chains.Development of materials with unique chiroptical properties for optical devices. mdpi.com
Metal-Organic Frameworks (MOFs) Use as a chiral ligand or building block in MOF synthesis.Creation of porous materials for enantioselective separations and asymmetric catalysis. researchgate.netresearchgate.net
Nonlinear Optical (NLO) Materials Design of chromophores based on the this compound scaffold.Development of materials for applications in laser technology and photonics. bohrium.comrsc.org

Q & A

Basic: What are common synthetic routes for (S)-(4-chlorophenyl)(phenyl)methanamine, and how are intermediates purified?

Methodological Answer:
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting (4-chlorophenyl)(phenyl)methanamine with activated carbonyl derivatives (e.g., benzotriazole carbonyl chloride) in the presence of triethylamine (TEA) yields ureidoamide derivatives. Purification involves column chromatography using mobile phases like cyclohexane/ethyl acetate/methanol (30:10:5) and trituration with ether/petroleum ether . Intermediate characterization relies on melting point analysis, IR spectroscopy (e.g., νmax 3394 cm⁻¹ for N-H stretching), and derivatization to confirm structural integrity .

Basic: What spectroscopic methods are used to characterize this compound derivatives?

Methodological Answer:
Key techniques include:

  • IR Spectroscopy : Identifies functional groups (e.g., 1651 cm⁻¹ for C=O in amides) .
  • NMR Spectroscopy : ¹H NMR (e.g., δH 8.27 ppm for imine protons in Schiff bases) and ¹³C NMR (e.g., δC 161.0 ppm for carbonyl carbons) resolve regiochemistry .
  • Mass Spectrometry : Confirms molecular ion peaks and fragmentation patterns (e.g., m/z 257 for Schiff base derivatives) .
  • Derivatization : Indirect confirmation via conversion to stable intermediates (e.g., benzotriazole derivatives) .

Advanced: How can enantiomeric excess be optimized in biocatalytic deracemization of this compound?

Methodological Answer:
Enantioselective synthesis employs engineered enzymes like MAO-N-D11C, which catalyzes deracemization using 4 equivalents of BH₃-NH₃. Key parameters:

ParameterOptimal ConditionOutcomeReference
Enzyme Loading280 DCW (dry cell weight)97% ee (S-enantiomer)
Reaction Time48 hours97% conversion
Co-substrateNaHSO₃ (1.25 equiv.)Suppresses side reactions
Mechanistic studies suggest substrate binding pocket modifications in the enzyme enhance stereoselectivity .

Advanced: What catalytic systems enable functionalization of this compound?

Methodological Answer:
Two systems are prominent:

Transition Metal/Organocatalyst Synergy : Ambient oxidation of amines to imines using 4-chlorobenzylamine with transition-metal catalysts (e.g., Ru) and organocatalysts (e.g., NHCs) achieves >70% yield. Reaction monitoring via ¹H NMR detects imine proton signals (δH 8.27 ppm) .

Abnormal NHC Complexes : Reduction of primary amides to amines using potassium-NHC catalysts (2 mol%) with HBPin (4 equiv.) in toluene at 40°C yields >90% product. Hydrochloride salt isolation improves purity .

Advanced: How to resolve contradictions in reported biological activity of derivatives?

Methodological Answer:
Discrepancies in cytotoxicity vs. antimalarial activity (e.g., primaquine ureidoamides) require:

  • Dose-Response Assays : Compare IC₅₀ values across cell lines (e.g., hepatic vs. erythrocyte models) .
  • Structural Analysis : Modify substituents (e.g., replacing 4-chlorophenyl with p-tolyl) to assess steric/electronic effects .
  • Metabolic Profiling : Use LC-MS to track metabolite formation (e.g., hydrolyzed amides) influencing toxicity .

Advanced: What computational methods predict the compound’s reactivity in asymmetric catalysis?

Methodological Answer:

  • Docking Simulations : Model interactions between (S)-enantiomer and MAO-N-D11C active site residues (e.g., π-π stacking with Phe residues) .
  • DFT Calculations : Analyze transition states for amine oxidation, identifying energy barriers (e.g., ΔG‡ ~20 kcal/mol) .
  • Machine Learning : Prioritize derivatives with low cytotoxicity using QSAR models trained on antimalarial activity data .

Advanced: How to mitigate racemization during storage or reaction conditions?

Methodological Answer:

  • Low-Temperature Storage : Store at -20°C in inert atmospheres to prevent amine oxidation .
  • Acidic Buffers : Use HCl salts (e.g., hydrochloride derivatives) to stabilize the protonated amine form .
  • In Situ Derivatization : Convert free amines to stable carbamates or sulfonamides during prolonged reactions .

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